molecular formula C15H18N6 B2724705 2-methyl-1-{1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole CAS No. 2380144-95-4

2-methyl-1-{1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole

Cat. No.: B2724705
CAS No.: 2380144-95-4
M. Wt: 282.351
InChI Key: OSHIGOPTBLIRQC-UHFFFAOYSA-N
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Description

2-methyl-1-{1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole is a complex organic compound that features a benzimidazole core, an azetidine ring, and a triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-{1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets:

Properties

IUPAC Name

2-methyl-1-[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]azetidin-3-yl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6/c1-11-18-13-5-3-4-6-14(13)21(11)12-7-20(8-12)9-15-16-10-17-19(15)2/h3-6,10,12H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSHIGOPTBLIRQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3CN(C3)CC4=NC=NN4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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